molecular formula C18H18B3N3 B1348236 2,4,6-Triphenylborazine CAS No. 976-28-3

2,4,6-Triphenylborazine

Cat. No. B1348236
CAS RN: 976-28-3
M. Wt: 308.8 g/mol
InChI Key: QYWXVASQMOFUGX-UHFFFAOYSA-N
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Description

2,4,6-Triphenylborazine is a symmetric triphenyl substituted borazine compound . It is used for proteomics research .


Synthesis Analysis

The reaction of the borazine Ph3B3N3H3, with a diethyl ether solution of LiMe/LiI/TMEDA yields [(Ph4B3N3H3)Li(tmeda)LiI(tmeda)], which shows that a Me/Ph exchange occurs with the formation of LiPh which adds to 1 to form the borazinate .


Molecular Structure Analysis

The molecular formula of this compound is C18H18B3N3 . The molecular weight is 308.8 g/mol . The structure of the compound was presented in the PubChem database .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 308.8 g/mol . It has a complexity of 311 and a topological polar surface area of 36.1 Ų . The compound has a rotatable bond count of 3 .

Scientific Research Applications

Electrochromic Behavior

2,4,6-Triphenylborazine derivatives exhibit significant electrochromic properties. A study by Data et al. (2016) focused on derivatives containing fluorene, carbazole, and phenothiazine moieties, analyzing their electrochemical and optical characteristics. These derivatives displayed notable electrochromic windows and high coloration efficiency, highlighting their potential in electrochromic applications.

Liquid-Crystalline and Luminescent Properties

Triphenylborazine derivatives, particularly those of 2,4,6-triphenyl-1,3,5-triazine, have been synthesized and shown to possess liquid-crystalline and luminescent properties. Lee and Yamamoto (2001) synthesized a new class of these derivatives that demonstrated high photoluminescence quantum yields, indicating potential use in photoluminescent materials and displays (Lee & Yamamoto, 2001).

Stabilizer for Propellants

This compound derivatives have been utilized as stabilizers in single base propellants. Soliman (1985) reported that 2,4,6-Triphenyl- thiazolo[3,2‐a]‐s‐Triazine provided good results in stability tests for propellants, indicating its efficacy as a stabilizer in explosive materials (Soliman, 1985).

Photoluminescence and Electronic Properties

Bipolar star-shaped derivatives of 2,4,6-triphenyl-1,3,5-triazine have been synthesized and characterized for their photophysical and electronic properties. Matulaitis et al. (2016) found that these materials possess high thermal stability, high glass transition temperatures, and exhibit high photoluminescence quantum yields. Their application potential in organic light-emitting diodes and other electronic devices is significant (Matulaitis et al., 2016).

Synthesis of Triarylpyridine Derivatives

This compound is structurally related to triarylpyridine derivatives, which have broad biological and pharmaceutical properties. Maleki (2015) explored solvent-free synthesis methods for triarylpyridine derivatives, indicating the chemical versatility and potential applications of compounds related to this compound in various fields (Maleki, 2015).

properties

IUPAC Name

2,4,6-triphenyl-1,3,5,2,4,6-triazatriborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18B3N3/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18/h1-15,22-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWXVASQMOFUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NB(NB(N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18B3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347933
Record name 2,4,6-Triphenylborazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

976-28-3
Record name 2,4,6-Triphenylborazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,4,6-Triphenylborazine react with organolithium reagents?

A1: this compound (Ph3B3N3H3) demonstrates interesting reactivity with organolithium reagents. The research highlights several key reactions:

  • N-lithiation and phenyl addition: Reaction with LiMe/LiI/TMEDA leads to N-lithiation and subsequent phenyl addition from the reagent, forming [(Ph4B3N3H3)Li(tmeda)LiI(tmeda)] [].
  • Me/Ph exchange and borazinate formation: When halide-free LiMe is used with TMTA, a methyl/phenyl exchange occurs. The generated LiPh then adds to the borazine ring, yielding (Ph4B3N3H3)Li(tmta) [].
  • Deprotonation and LiPh addition: Reacting with LitBu/tmta results in both a butyl/phenyl exchange and deprotonation of the borazine, with LiPh addition leading to [(Ph4B3N3H2Li-Li(thf)3] [].

Q2: How is the structure of this compound and its derivatives confirmed in this research?

A2: The research utilizes a combination of spectroscopic methods and X-ray structure determinations to characterize this compound and its reaction products []. While the specific spectroscopic data (e.g., NMR, IR) is not detailed in the abstract, this approach is standard for confirming the identity and structure of organometallic compounds. X-ray crystallography provides definitive structural information, confirming the bonding patterns and spatial arrangement of atoms in the synthesized molecules.

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